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Compound of Interest

Compound Name:
2-chloro-N-(1,1-

dimethylhexyl)acetamide

Cat. No.: B8345782

Get Quote

Executive Summary & Chemical Identity
2-chloro-N-(1,1-dimethylhexyl)acetamide is an electrophilic alkylating agent. In drug

development, it serves as a key intermediate for introducing the amino-acetamide

pharmacophore. Due to the

-chloro functionality, it is classified as a Potentially Mutagenic Impurity (PMI) (Class 3 or Class
2 depending on specific Ames data), requiring strict control (often < ppm levels) in the final
Active Pharmaceutical Ingredient (API).

Chemical Structure:

Molecular Weight: ~205.7 g/mol

Key Reactivity:

alkylation (primary mode), Amide hydrolysis (secondary mode).

Steric Context: The 1,1-dimethylhexyl (tertiary octyl) group provides significant steric

shielding to the amide nitrogen, retarding enzymatic or hydrolytic cleavage of the amide
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bond compared to linear

-alkyl analogs.

Physicochemical Stability Profile
Hydrolytic Stability
The molecule exhibits a pH-dependent stability profile. The electron-withdrawing chlorine atom

activates the carbonyl carbon, but the bulky

-substituent creates a "steric fence."

Acidic pH (< 4): The amide bond is relatively stable due to steric hindrance preventing the

approach of water to the carbonyl. However, the ether/alkyl chain is stable.

Neutral pH (6-8): Slow hydrolysis of the C-Cl bond occurs, generating the

-hydroxy impurity (Glycolamide derivative).

Basic pH (> 10): Rapid degradation occurs via two competing pathways:

Substitution:

displaces

to form 2-hydroxy-N-(1,1-dimethylhexyl)acetamide.

Amide Hydrolysis: At elevated temperatures, hydroxide attacks the carbonyl, cleaving the

molecule into Chloroacetic acid and 1,1-dimethylhexylamine.

Thermal & Photostability
Thermal: Generally stable up to 80°C in solid state. In solution (DMSO/DMAc), prolonged

heating (>100°C) can induce self-alkylation or HCl elimination if trace moisture is present.

Photolytic: The C-Cl bond is susceptible to homolytic cleavage under UV irradiation (254

nm), generating radical species that abstract hydrogen, leading to N-(1,1-

dimethylhexyl)acetamide (dechlorinated analog).
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Degradation Pathways (Mechanistic View)
The degradation logic follows three primary vectors: Nucleophilic attack (Hydrolysis), Radical

mechanism (Photolysis), and Bond Cleavage (Amide hydrolysis).

Pathway A: Nucleophilic Substitution (Major)
Water or Hydroxide acts as a nucleophile attacking the

-methylene carbon.

Pathway B: Amide Hydrolysis (Minor/Harsh Conditions)
Sterically hindered, requires high activation energy.

Pathway C: Photodechlorination
Visualization of Pathways
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Caption: Mechanistic degradation map of 2-chloro-N-(1,1-dimethylhexyl)acetamide under

stress conditions.

Experimental Protocols (Self-Validating Systems)
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Stress Testing Protocol
To validate the stability profile, perform the following forced degradation study. This protocol

ensures mass balance closure.

Stress
Condition

Reagent /
Condition

Duration
Target
Degradation

Rationale

Acid Hydrolysis 0.1 N HCl 24h @ 60°C 10-20%
Assess amide

bond resilience.

Base Hydrolysis 0.1 N NaOH 4h @ RT 10-20%

Assess C-Cl

susceptibility (

).

Oxidation 3% 24h @ RT < 10%

Check for N-

oxide formation

(unlikely for

amides).

Thermal
Solid state /

80°C
7 days < 5%

Simulate

accelerated

storage.

Photolytic
1.2 million lux

hours
-- Variable

Confirm light

sensitivity of C-Cl

bond.

Analytical Method (HPLC-UV/MS)
Objective: Separate the parent from the polar hydroxy-degradant and the non-polar amine.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 3.0mm, 3.5µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient:
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0-2 min: 5% B (Hold)

2-10 min: 5%

95% B

10-12 min: 95% B

Detection: UV @ 210 nm (Amide bond) and MS (ESI+, SIM for m/z 206).

Sample Diluent: Acetonitrile:Water (50:50). Avoid alcohols (methanol) to prevent artifact

formation (metholysis of Cl).

Validation Step: Inject the "Base Hydrolysis" stress sample. You should observe the Parent (RT

~8.5 min) and an earlier eluting peak (Hydroxy-impurity, RT ~4.2 min). If the Amine forms, it

may not absorb well at 210 nm; use MS or ELSD for detection.

Risk Mitigation in Drug Development
Genotoxicity Control
Since this molecule is an alkylating agent, it is a Cohort of Concern compound.

Control Strategy: If used as a starting material, demonstrate "Purge Factor". The subsequent

reaction (amination) usually consumes the chloro-impurity.

Spiking Study: Spike the intermediate at 1000 ppm into the next step and measure the

residual level in the isolated product to calculate the rejection efficiency.

Handling & Storage[3]
Storage: Store at 2-8°C in tightly sealed, light-resistant containers.

Solvent Compatibility: Avoid nucleophilic solvents (MeOH, EtOH) for long-term storage of

stock solutions. Use Acetonitrile or DMSO.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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